molecular formula C11H17NO2 B13612782 5-(Diethylamino)-2-(hydroxymethyl)phenol

5-(Diethylamino)-2-(hydroxymethyl)phenol

Cat. No.: B13612782
M. Wt: 195.26 g/mol
InChI Key: JKOBCVQSFLQHJE-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its diethylamino group, which is a functional group containing nitrogen, and a hydroxymethyl group, which is a functional group containing both hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the formylation of phenol derivatives using formamidine acetate and acetic anhydride . This method is advantageous because it does not require high temperatures or the addition of strong acids or bases.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The specific details of these industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can result in the formation of quinones or other oxidized products.

    Reduction: This reaction involves the gain of electrons and can convert the compound into more reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield more reduced phenolic compounds.

Scientific Research Applications

5-(Diethylamino)-2-(hydroxymethyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Diethylamino)-2-(hydroxymethyl)phenol include other phenol derivatives with different substituents, such as:

  • 5-Hydroxymethylfurfural (HMF)
  • 5-(Hydroxymethyl)-2-furfural
  • 5-(Hydroxymethyl)-2-furancarboxaldehyde

Uniqueness

What sets this compound apart from these similar compounds is the presence of the diethylamino group.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

5-(diethylamino)-2-(hydroxymethyl)phenol

InChI

InChI=1S/C11H17NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-7,13-14H,3-4,8H2,1-2H3

InChI Key

JKOBCVQSFLQHJE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)CO)O

Origin of Product

United States

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